molecular formula C6H9BN2O2 B1591832 (6-(Methylamino)pyridin-3-yl)boronic acid CAS No. 774170-15-9

(6-(Methylamino)pyridin-3-yl)boronic acid

Cat. No. B1591832
CAS RN: 774170-15-9
M. Wt: 151.96 g/mol
InChI Key: YCFQZBVUTQXHCS-UHFFFAOYSA-N
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Description

(6-(Methylamino)pyridin-3-yl)boronic acid, also known as MAPBA, is an organic compound that has recently become a popular reagent for chemical synthesis. It has been used in a variety of scientific research applications, from drug development to organic chemistry.

Scientific Research Applications

Organic Synthesis

(6-(Methylamino)pyridin-3-yl)boronic acid: is utilized in the synthesis of various organic compounds. Its boronic acid group is reactive towards Suzuki-Miyaura cross-coupling reactions , which are pivotal in constructing carbon-carbon bonds in organic chemistry .

Sensing Applications

Due to the ability of boronic acids to interact with diols and strong Lewis bases, this compound finds use in sensing applications. It can be part of homogeneous assays or heterogeneous detection systems, aiding in the identification of analytes within a sample .

Biological Labelling

The compound’s reactivity with diols also allows it to be used in biological labelling. This application is essential for tracking and observing biological molecules in various research settings .

Protein Manipulation and Modification

Researchers employ (6-(Methylamino)pyridin-3-yl)boronic acid for protein manipulation and modification. This is particularly useful in studying protein functions and interactions .

Separation Technologies

In separation technologies, the compound is used due to its specific interaction with certain molecules, which can be leveraged for the purification or isolation of target compounds from complex mixtures .

Development of Therapeutics

The interaction of boronic acids with biological molecules opens avenues for the development of therapeutic agents. This compound could be a building block in the design of drugs targeting specific biological pathways .

Electrophoresis of Glycated Molecules

Boronic acids, including (6-(Methylamino)pyridin-3-yl)boronic acid , are used in the electrophoresis of glycated molecules, which is significant in the analysis of glycosylated proteins and other biomolecules .

Controlled Release Systems

This compound is also a component in polymers designed for the controlled release of drugs like insulin. Such systems are crucial for maintaining therapeutic levels of medications over extended periods .

properties

IUPAC Name

[6-(methylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4,10-11H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFQZBVUTQXHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592860
Record name [6-(Methylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Methylamino)pyridin-3-yl)boronic acid

CAS RN

774170-15-9
Record name [6-(Methylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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